N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide
Description
N²-[3-(1H-1,3-Benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a 3-oxopropyl chain substituted with a benzimidazole moiety. This compound is structurally analogous to pharmacologically relevant molecules, particularly those targeting enzymes or receptors where aromatic stacking and directional interactions are critical .
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c24-17(23-19-21-13-6-2-3-7-14(13)22-19)9-10-20-18(25)16-11-12-5-1-4-8-15(12)26-16/h1-8,11H,9-10H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
ZINVJHJHZGRWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a benzofuran derivative. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the coupling reaction. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzofuran, including N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide, exhibit broad-spectrum antimicrobial activity. In a study assessing various synthesized benzofuran derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against several bacterial and fungal strains, including E. coli and C. albicans .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 2.50 | Staphylococcus aureus |
| Compound 10 | 5.00 | E. coli |
| Compound 11b | 20.00 | Candida albicans |
DNA Gyrase B Inhibition
The compound has also shown potential as an inhibitor of DNA gyrase B, an essential enzyme for bacterial DNA replication. In vitro studies revealed that certain derivatives effectively inhibited this enzyme, with one compound exhibiting an IC50 value comparable to established antibiotics like ciprofloxacin . This suggests that this compound could be developed as a new class of antimicrobial agents targeting resistant bacterial strains.
Antioxidant Properties
Beyond its antimicrobial effects, the compound has demonstrated significant antioxidant activity. In assays measuring free radical scavenging capabilities, certain derivatives exhibited DPPH scavenging percentages between 84.16% and 90.52%. This indicates potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. In studies assessing hemolysis and membrane stabilization, some derivatives showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, highlighting their potential therapeutic role in inflammatory conditions .
Immunomodulatory Effects
Recent research has reported on the immunomodulatory effects of benzofuran derivatives, including this compound. These compounds have been found to modulate immune responses, suggesting their utility in treating autoimmune diseases or enhancing vaccine efficacy .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Various synthetic pathways have been employed to create novel compounds with enhanced biological activities . For instance, modifications to the benzofuran core or the introduction of different functional groups can significantly impact antimicrobial potency and selectivity.
Table 2: Structural Variations and Their Impact on Activity
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antimicrobial potency |
| Alkyl chain variations | Altered solubility and absorption |
| Functional group substitutions | Enhanced antioxidant activity |
Mechanism of Action
The mechanism of action of N2-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the suppression of cell growth and proliferation. The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on the mitochondrial pathway and the activation of caspases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several heterocyclic derivatives, particularly those containing benzothiazole, benzoxazole, or substituted aromatic systems. Below is a comparative analysis based on available
Key Observations:
Benzimidazole vs. Benzothiazole :
- The target compound’s benzimidazole group provides two nitrogen atoms capable of hydrogen bonding, contrasting with the sulfur atom in benzothiazole (CAS 879429-33-1). This substitution may enhance interactions with polar residues in biological targets but reduce lipophilicity .
- The benzothiazole analogue exhibits low water solubility (4.5 µg/mL), suggesting that the target compound might require formulation optimization for bioavailability.
Linker and Functional Groups :
- The 3-oxopropyl linker is common in analogues (e.g., ), facilitating conformational flexibility. However, the benzofuran core in the target compound introduces rigidity compared to furan or pyridine-based systems.
Synthetic Strategies: The target compound likely employs carbodiimide-mediated coupling (e.g., EDCl, as in ) for amide bond formation, similar to the synthesis of tert-butyl-protected intermediates .
Potential Applications: Benzimidazole derivatives are prominent in antiviral and anticancer research due to their DNA intercalation and enzyme inhibition properties. The target compound’s structure aligns with kinase inhibitors (e.g., pyrido-pyrimidines in ) but requires empirical validation .
Research Findings and Data Gaps
- Structural Characterization : While the benzothiazole analogue (CAS 879429-33-1) was characterized via NMR and mass spectrometry, the target compound’s crystallographic data (e.g., X-ray) are absent in the provided evidence. SHELX-based refinement () could resolve this .
- Biological Activity: No direct activity data are available for the target compound.
- Solubility and Stability : The benzimidazole group may improve aqueous solubility over benzothiazole, but experimental measurements are needed.
Biological Activity
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzofuran moiety linked to a benzimidazole unit through an oxopropyl chain. This structural arrangement is known to enhance solubility and bioavailability, which are critical for pharmacological efficacy. The presence of the carboxamide functional group further contributes to its potential as a drug candidate by improving interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing similar structural motifs. For instance, compounds with benzimidazole and benzofuran rings have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 (Lung) | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 (Lung) | 6.48 ± 0.11 | 2D |
| Compound 8 | NCI-H358 (Lung) | 20.46 ± 8.63 | 3D |
These results suggest that this compound may exhibit similar or enhanced antitumor activity due to its unique structural features .
Antimicrobial Activity
The antimicrobial properties of compounds with benzimidazole and benzofuran derivatives have also been investigated. In studies involving Gram-positive and Gram-negative bacteria, certain derivatives showed significant antibacterial activity:
| Compound | Target Organism | Activity |
|---|---|---|
| Compound 5 | E. coli | Effective |
| Compound 6 | Staphylococcus aureus | Effective |
These findings indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
DNA Binding Studies
Compounds similar to this compound have shown a tendency to bind within the minor groove of DNA, which is crucial for their antitumor activity. Understanding these interactions can provide insights into optimizing the compound's design for enhanced efficacy .
Case Studies and Research Findings
A study published in Nature reported on a series of benzimidazole derivatives that exhibited potent antitumor properties across multiple cell lines. These findings underscore the therapeutic potential of compounds like this compound in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
